5-Hydroxy-7-methoxy-6-methylflavone
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Overview
Description
5-Hydroxy-7-methoxy-6-methylflavone is a naturally occurring flavonoid derivative found in various plant sources. It is known for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C17H14O4 and a molecular weight of 282.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-7-methoxy-6-methylflavone can be synthesized through several synthetic routes. One common method involves the use of supercritical CO2 fluid extraction from plant sources such as Kaemperia parviflora. Optimal conditions for this extraction include a pressure of 200 bar and a temperature of 50°C . The structure of the compound is then elucidated using UV-Vis and 1H NMR spectroscopic data analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the supercritical CO2 fluid extraction method mentioned above can be scaled up for industrial purposes, ensuring the efficient isolation of the compound from natural sources.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-methoxy-6-methylflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl and methoxy groups on the flavone ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted flavones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroxy-7-methoxy-6-methylflavone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model compound for studying flavonoid chemistry and its reactivity.
Industry: It is used in the development of natural product-based therapeutics and as a reference compound in quality control of herbal products.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-methoxy-6-methylflavone involves the generation of reactive oxygen species (ROS), which triggers mitochondrial-associated cell death in cancer cells. The compound induces DNA damage, mitochondrial membrane perturbation, and the release of cytochrome c, leading to the activation of apoptotic pathways . Key molecular targets include Bcl-2, BID, Bax, and caspase-3, which are involved in the regulation of apoptosis.
Comparison with Similar Compounds
5-Hydroxy-7-methoxy-6-methylflavone is similar to other flavonoid derivatives such as:
Chrysin: A biologically active flavone with limited oral bioavailability.
Noreucalyptin: 5-Hydroxy-4’,7-dimethoxy-7-methylflavone.
Eucalyptin: 5-Hydroxy-4’,7-dimethoxy-6,8-dimethylflavone.
Sideroxylin: 4’,5-dihydroxy-7-methoxy-6,8-dimethylflavone.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
55969-57-8 |
---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-6-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-13(20-2)9-15-16(17(10)19)12(18)8-14(21-15)11-6-4-3-5-7-11/h3-9,19H,1-2H3 |
InChI Key |
QXJMWAGIFVRLTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC |
melting_point |
176 - 179 °C |
physical_description |
Solid |
Origin of Product |
United States |
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